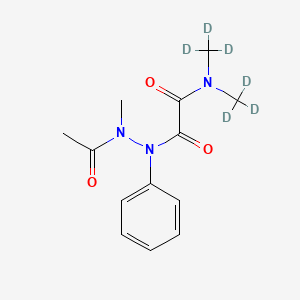![molecular formula C9H12N2O5 B583575 [3'-13C]2'-Désoxyuridine CAS No. 478510-89-3](/img/structure/B583575.png)
[3'-13C]2'-Désoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3’-13C]2’-Deoxyuridine: is a stable isotope-labeled analogue of 2’-deoxyuridine, a nucleoside that plays a crucial role in DNA synthesis. The compound is labeled with carbon-13 at the 3’ position, making it useful for various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy and metabolic research .
Applications De Recherche Scientifique
Chemistry: In chemistry, [3’-13C]2’-Deoxyuridine is used as a tracer in NMR spectroscopy to study the structure and dynamics of nucleic acids. The carbon-13 label provides a distinct signal that can be tracked during experiments .
Biology: In biological research, [3’-13C]2’-Deoxyuridine is used to study DNA synthesis and repair mechanisms. It can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair processes .
Medicine: In medicine, [3’-13C]2’-Deoxyuridine is used in diagnostic tests to assess the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This can help diagnose conditions like megaloblastic anemia .
Industry: In the pharmaceutical industry, [3’-13C]2’-Deoxyuridine is used in the development of new drugs and therapies. Its stable isotope label allows for precise tracking and analysis during drug development and testing .
Mécanisme D'action
Target of Action
The primary targets of [3’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in the metabolism of nucleosides, which are essential components of DNA and RNA. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .
Mode of Action
[3’-13C]2’-Deoxyuridine acts as an antimetabolite . It is converted to deoxyuridine triphosphate during DNA synthesis . This conversion interferes with the normal function of its target enzymes, thereby disrupting DNA synthesis and repair. The incorporation of this modified nucleotide into the DNA strand can lead to DNA damage, potentially inhibiting cell proliferation and inducing cell death .
Biochemical Pathways
The incorporation of [3’-13C]2’-Deoxyuridine into DNA affects several biochemical pathways. One of the key pathways is the DNA repair pathway . The presence of deoxyuridine in DNA can lead to the accumulation of uracil and its derivatives in DNA, which can be recognized and removed by uracil DNA glycosylase, a key enzyme in the base excision repair pathway . This process can lead to the inhibition of DNA replication and transcription, thereby affecting cell proliferation .
Pharmacokinetics
It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis
Result of Action
The molecular and cellular effects of [3’-13C]2’-Deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair . This can lead to DNA damage, potentially inhibiting cell proliferation and inducing cell death . Furthermore, the presence of deoxyuridine in DNA can have an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases .
Action Environment
The action, efficacy, and stability of [3’-13C]2’-Deoxyuridine can be influenced by various environmental factors. For instance, the photophysical properties of 2’-deoxyuridines labeled with fluorene derivatives, which include [3’-13C]2’-Deoxyuridine, have been found to be solvent-dependent . This suggests that the microenvironment surrounding the fluorescent nucleoside can influence its action.
Analyse Biochimique
Biochemical Properties
[3’-13C]2’-Deoxyuridine plays a crucial role in DNA synthesis and repair. It is converted to deoxyuridine triphosphate, which is then incorporated into DNA during replication. This incorporation can be used to trace DNA synthesis and study the dynamics of DNA replication. [3’-13C]2’-Deoxyuridine interacts with several enzymes, including thymidylate synthase and uridine phosphorylase . Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in DNA synthesis. Uridine phosphorylase is involved in the salvage pathway of pyrimidine metabolism, converting uridine to uracil and ribose-1-phosphate.
Cellular Effects
[3’-13C]2’-Deoxyuridine influences various cellular processes, including cell proliferation and DNA repair. In Chinese hamster ovary (CHO) cells, the addition of deoxyuridine has been shown to enhance cell growth and increase antibody production . This compound also affects cell signaling pathways and gene expression by altering the availability of nucleotides required for DNA synthesis. The incorporation of [3’-13C]2’-Deoxyuridine into DNA can lead to changes in cellular metabolism and influence the overall function of the cell.
Molecular Mechanism
The molecular mechanism of [3’-13C]2’-Deoxyuridine involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to deoxyuridine triphosphate and incorporated into the DNA strand by DNA polymerase . This incorporation can interfere with normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis. Additionally, [3’-13C]2’-Deoxyuridine can inhibit thymidylate synthase, reducing the availability of deoxythymidine monophosphate and further disrupting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3’-13C]2’-Deoxyuridine can change over time. The stability and degradation of this compound are critical factors in its effectiveness. Studies have shown that [3’-13C]2’-Deoxyuridine is relatively stable under standard laboratory conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in DNA synthesis and repair mechanisms. In vitro and in vivo studies have demonstrated that prolonged exposure to [3’-13C]2’-Deoxyuridine can result in cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of [3’-13C]2’-Deoxyuridine vary with different dosages in animal models. At low doses, this compound can enhance DNA synthesis and cell proliferation. At higher doses, [3’-13C]2’-Deoxyuridine can be toxic and lead to adverse effects such as cell cycle arrest and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.
Metabolic Pathways
[3’-13C]2’-Deoxyuridine is involved in several metabolic pathways, including the pyrimidine salvage pathway and DNA synthesis . It is phosphorylated by deoxycytidine kinase to form deoxyuridine monophosphate, which is then converted to deoxyuridine triphosphate. This compound interacts with enzymes such as thymidylate synthase and uridine phosphorylase, influencing the overall metabolic flux and levels of metabolites involved in DNA synthesis and repair .
Transport and Distribution
The transport and distribution of [3’-13C]2’-Deoxyuridine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of [3’-13C]2’-Deoxyuridine into cells, where it is phosphorylated and incorporated into DNA. The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly proliferating cells due to their increased demand for nucleotides.
Subcellular Localization
[3’-13C]2’-Deoxyuridine is primarily localized in the nucleus, where it is incorporated into DNA during replication . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. The incorporation of [3’-13C]2’-Deoxyuridine into DNA can affect its activity and function, leading to changes in DNA synthesis and repair processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3’-13C]2’-Deoxyuridine typically involves the incorporation of carbon-13 into the deoxyuridine molecule. One common method is to start with a precursor that already contains the carbon-13 isotope and then perform a series of chemical reactions to convert it into [3’-13C]2’-Deoxyuridine. The specific reaction conditions can vary, but they often involve the use of protecting groups to ensure that the carbon-13 label is incorporated at the correct position .
Industrial Production Methods: Industrial production of [3’-13C]2’-Deoxyuridine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent quality control measures to ensure the consistency of the isotope labeling .
Analyse Des Réactions Chimiques
Types of Reactions: [3’-13C]2’-Deoxyuridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation to form derivatives like bromodeoxyuridine
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens like bromine (Br₂) and iodine (I₂) under acidic or basic conditions
Major Products: The major products formed from these reactions can include various halogenated derivatives, oxidized forms, and reduced forms of [3’-13C]2’-Deoxyuridine .
Comparaison Avec Des Composés Similaires
2’-Deoxyuridine: The non-labeled version of [3’-13C]2’-Deoxyuridine, used in similar applications but without the isotope label.
Bromodeoxyuridine (BrdU): A halogenated derivative used in cell proliferation studies.
Iododeoxyuridine (IdU): Another halogenated derivative used in antiviral therapies.
Uniqueness: The primary uniqueness of [3’-13C]2’-Deoxyuridine lies in its carbon-13 label, which makes it particularly useful for NMR spectroscopy and other studies requiring precise tracking of the compound.
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-HOSGXKPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[5-13C]arabinose](/img/structure/B583495.png)
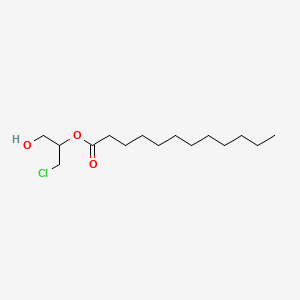

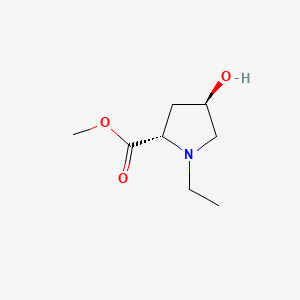


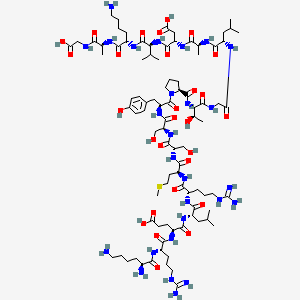
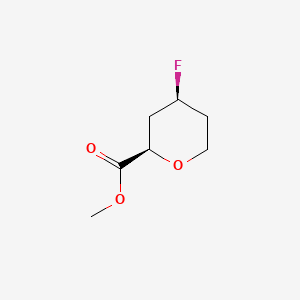
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one](/img/structure/B583511.png)
